3-Methylthiophene-d3

Descripción general

Descripción

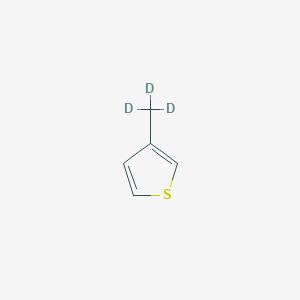

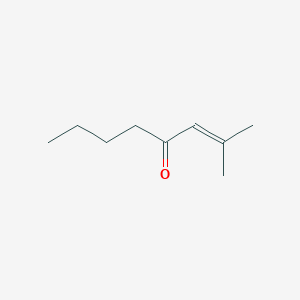

3-Methylthiophene-d3 is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate .

Synthesis Analysis

The synthesis of 3-Methylthiophene involves the sulfidation of 2-methylsuccinate . A recent study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another study reported the electrochemical synthesis of 3-Methylthiophene on flat gold electrodes by anodic oxidation of the monomer .

Molecular Structure Analysis

The molecular formula of 3-Methylthiophene-d3 is C5H3D3S . A study on the vibrational modes of 3-Methylthiophene revealed that the molecule is composed of 12 atoms and has 30 normal vibrational modes .

Chemical Reactions Analysis

3-Methylthiophene is a precursor to the drug thenyldiamine and the pesticide morantel . It has been found that lithiation of 3-methylthiophene by means of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is highly regioselective, leading to 5-lithio-3-methylthiophene .

Physical And Chemical Properties Analysis

3-Methylthiophene-d3 is a colorless, flammable liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 114.2±9.0 °C at 760 mmHg, and a vapor pressure of 23.8±0.2 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Perovskite Solar Cells

3-Methylthiophene-d3 is used as an additive to boost the performance and stability of perovskite solar cells . The additive improves the crystallinity of the perovskite layer, indicating a more desirable film with lower surface defects and larger particle size . This results in reduced carrier recombination rate at the interface of perovskite/hole transport layer (HTL), and the charge transport process is facilitated due to a desirable delocalized π-electron system of the 3-Methylthiophene-d3 additive .

Power Conversion Efficiency Improvement

The power conversion efficiency (PCE) of perovskite solar cells in the presence of 3-Methylthiophene-d3 additive improved from 12.32% to 16.93% for pristine devices . This indicates that the additive can significantly enhance the efficiency of solar cells.

Enhanced Stability of Solar Cells

3-Methylthiophene-d3-based perovskite solar cells showed higher ambient air stability due to the hydrophobic structure of 3-Methylthiophene-d3 compared to pristine perovskite solar cells . This makes it a valuable additive for improving the durability of solar cells.

Synthesis of Thiophene Derivatives

3-Methylthiophene-d3 can be used in the synthesis of thiophene derivatives . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Safety and Hazards

Direcciones Futuras

3-Methylthiophene-d3 and its derivatives have potential applications in the field of perovskite solar cells. A recent study reported that the addition of a 3-Methylthiophene organic molecule to the methylammonium iodide (MAI)/isopropanol (IPA) solution precursor improved the power conversion efficiency of perovskite solar cells .

Mecanismo De Acción

Target of Action

3-Methylthiophene-d3 is a non-standard isotope with the molecular formula C5H3D3S Thiophene-based analogs, which include 3-methylthiophene-d3, have been studied extensively for their potential as biologically active compounds .

Mode of Action

Biochemical Pathways

Thiophene-based analogs, including 3-Methylthiophene-d3, are known to affect various biochemical pathways due to their diverse biological effects . .

Pharmacokinetics

3-Methylthiophene-d3 is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which could potentially influence its absorption and distribution in the body.

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .

Action Environment

The action, efficacy, and stability of 3-Methylthiophene-d3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in different environments . .

Propiedades

IUPAC Name |

3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480367 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-d3 | |

CAS RN |

108343-10-8 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)